molecular formula C17H21N3OS2 B2990053 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864917-65-7

1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2990053
CAS No.: 864917-65-7
M. Wt: 347.5
InChI Key: KUOWTVBDHZWSOO-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a thioether-linked heterocyclic compound featuring a seven-membered azepane ring and a 1,2,4-thiadiazole moiety substituted with an m-tolyl group. Its structure combines conformational flexibility (azepane) with the electron-deficient aromatic character of the thiadiazole ring, which is often exploited in medicinal chemistry for target binding and stability .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-13-7-6-8-14(11-13)16-18-17(23-19-16)22-12-15(21)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWTVBDHZWSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. The thiadiazole ring is then introduced through a condensation reaction involving hydrazine and a suitable carboxylic acid derivative. Finally, the tolyl group is added via a substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives of the azepane ring

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The thiadiazole ring, in particular, is known to bind to certain enzymes and receptors, leading to biological responses. The exact pathways and molecular targets are still under investigation, but the compound's ability to modulate biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Heterocyclic Cores

Thiadiazole vs. Triazole Derivatives
  • 1-(4-Chlorophenyl)-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (): Key Difference: Replaces the 1,2,4-thiadiazole with a 1,2,4-triazole ring. Impact:
  • Triazoles are less electron-deficient than thiadiazoles, altering π-π stacking interactions with biological targets.
Thiadiazole vs. Tetrazole Derivatives
  • 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanone (3d) (): Key Difference: Substitutes thiadiazole with a tetrazole ring. Impact:
  • Tetrazoles are highly polar due to their acidic NH proton, improving aqueous solubility but reducing passive diffusion.
Thiadiazole vs. Thiazole Derivatives
  • 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone (): Key Difference: Replaces thiadiazole with thiazole. Impact:
  • Thiazoles have lower aromatic stabilization energy compared to thiadiazoles, making them more reactive in nucleophilic attacks.
  • The benzodioxol group introduces steric hindrance and polarity, which may reduce metabolic clearance .

Substituent Effects on Aromatic Rings

m-Tolyl vs. Methoxyphenyl
  • 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (12a) (): Key Difference: Uses methoxyphenyl instead of m-tolyl. Impact:
  • Higher polarity from methoxy groups may improve solubility but reduce blood-brain barrier penetration .
m-Tolyl vs. Trifluoromethylphenyl
  • 1-(4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl)-1-ethanone (): Key Difference: Incorporates a trifluoromethyl group. Impact:
  • The CF₃ group is strongly electron-withdrawing, reducing aromatic ring reactivity and increasing metabolic stability.
  • Enhanced lipophilicity from CF₃ may improve tissue distribution but risks off-target binding .

Modifications to the Thioether Linkage

  • 2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanone (3f) (): Key Difference: Retains the thioether bridge but links to a fluorophenyl group. Impact:
  • Fluorine’s electronegativity increases the stability of the adjacent carbonyl group, reducing susceptibility to hydrolysis.
  • Fluorine’s small size minimizes steric disruption while enhancing hydrophobic interactions .

Biological Activity

1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H18N2S2\text{C}_{15}\text{H}_{18}\text{N}_2\text{S}_2

This molecular formula indicates the presence of azepane and thiadiazole moieties, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research has shown that thiadiazole derivatives exhibit significant anti-inflammatory effects. A study evaluated various derivatives in vitro and in vivo, demonstrating that compounds similar to this compound can stabilize erythrocyte membranes and inhibit proteinase enzymes. The results indicated a dose-dependent reduction in paw edema in rat models, suggesting potential therapeutic applications in inflammatory conditions .

2. Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 0.28 μg/mL against MCF-7 cells, indicating potent anticancer activity .

Cell Line IC50 (μg/mL) Activity
HCT1163.29Cytotoxic
H46010.0Cytotoxic
MCF-70.28Cytotoxic

3. Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are also noteworthy. Studies have demonstrated that these compounds possess significant antibacterial and antifungal activities. For example, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. Thiadiazole derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPases), which play a crucial role in cellular signaling processes related to inflammation and tumor growth .

Case Studies

A recent case study involving the application of thiadiazole derivatives in treating inflammatory diseases reported a marked reduction in inflammatory markers in treated subjects compared to controls. The study utilized a carrageenan-induced paw edema model to assess the efficacy of the compound over a period of time .

Q & A

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions : Store at –20°C in amber vials under argon. Avoid repeated freeze-thaw cycles.
  • Stability Testing : Monitor degradation via HPLC every 3 months; >90% purity is acceptable for most assays .

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